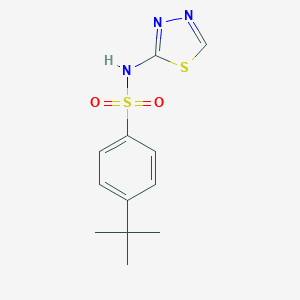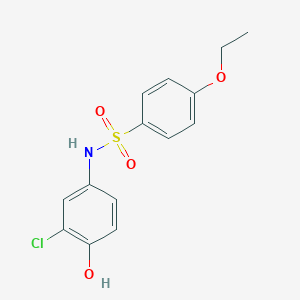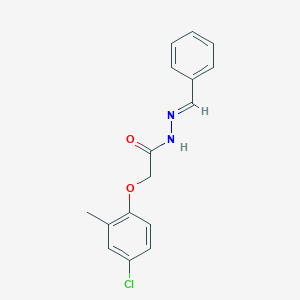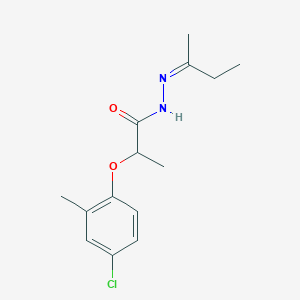
N'-(4-bromobenzylidene)-2-hydroxybenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(4-bromobenzylidene)-2-hydroxybenzohydrazide, commonly known as BBH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BBH is a hydrazone derivative, which is synthesized by the reaction of 4-bromobenzaldehyde and 2-hydroxybenzohydrazide.
作用機序
The mechanism of action of BBH is not fully understood. However, it is believed to act through multiple pathways. In cancer cells, BBH has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. In inflammation, BBH has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
BBH has been shown to have both biochemical and physiological effects. In cancer cells, BBH has been shown to decrease the expression of anti-apoptotic proteins and increase the expression of pro-apoptotic proteins. In inflammation, BBH has been shown to decrease the expression of pro-inflammatory cytokines and chemokines. BBH has also been shown to decrease the levels of reactive oxygen species (ROS) in cells.
実験室実験の利点と制限
BBH has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined by various analytical techniques. BBH is also stable under normal laboratory conditions. However, BBH has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. BBH is also relatively expensive compared to other reagents.
将来の方向性
There are several future directions for research on BBH. One area of interest is the development of BBH derivatives with improved anticancer activity. Another area of interest is the development of BBH-based materials with improved corrosion inhibition properties. Additionally, the use of BBH as a reagent for the determination of metal ions in complex matrices is an area of interest for analytical chemists. Finally, the potential use of BBH as a therapeutic agent for other inflammatory diseases, such as asthma and inflammatory bowel disease, is an area of interest for medicinal chemists.
Conclusion:
In conclusion, N'-(4-bromobenzylidene)-2-hydroxybenzohydrazide, or BBH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BBH has been extensively studied for its potential as an anticancer agent, anti-inflammatory agent, corrosion inhibitor, and reagent for the determination of metal ions. BBH has several advantages for lab experiments, but it also has some limitations. Future research on BBH will focus on developing derivatives with improved activity and developing BBH-based materials for various applications.
合成法
The synthesis of BBH involves the reaction of 4-bromobenzaldehyde and 2-hydroxybenzohydrazide in ethanol. The reaction is catalyzed by a small amount of acetic acid and is carried out at room temperature under reflux conditions. The product is obtained as a yellow solid after filtration and drying.
科学的研究の応用
BBH has been extensively studied for its potential applications in various fields of science. It has shown promising results in the areas of medicinal chemistry, material science, and analytical chemistry.
Medicinal Chemistry: BBH has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. BBH has also been studied for its potential as an anti-inflammatory agent. It has been shown to reduce inflammation in animal models of arthritis.
Material Science: BBH has been studied for its potential as a corrosion inhibitor. It has been shown to inhibit the corrosion of metals in acidic environments. BBH has also been studied for its potential as a dye for textile applications.
Analytical Chemistry: BBH has been studied for its potential as a reagent for the determination of metal ions. It has been shown to selectively complex with certain metal ions, which can be detected by various analytical techniques.
特性
CAS番号 |
5325-70-2 |
|---|---|
分子式 |
C14H11BrN2O2 |
分子量 |
319.15 g/mol |
IUPAC名 |
N-[(E)-(4-bromophenyl)methylideneamino]-2-hydroxybenzamide |
InChI |
InChI=1S/C14H11BrN2O2/c15-11-7-5-10(6-8-11)9-16-17-14(19)12-3-1-2-4-13(12)18/h1-9,18H,(H,17,19)/b16-9+ |
InChIキー |
NYFGZXMXYMPJAE-CXUHLZMHSA-N |
異性体SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)Br)O |
SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)Br)O |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B230176.png)
![1-(2-Bromobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B230177.png)



![(2-Oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-acetic acid](/img/structure/B230193.png)
![N-[(4-isopropylphenyl)sulfonyl]valine](/img/structure/B230194.png)
![1-[(4-Iodophenyl)sulfonyl]proline](/img/structure/B230198.png)

![2-(4-chloro-2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230203.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(4-chloro-2-methylphenoxy)acetyl]acetohydrazide](/img/structure/B230206.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230208.png)
![N'-[4-(dimethylamino)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B230210.png)
